Cytidine-5'-carboxylic acid
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Overview
Description
Cytidine-5’-carboxylic acid is a derivative of cytidine, a nucleoside that plays a crucial role in biological systems Cytidine is a component of RNA and DNA and is involved in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidine-5’-carboxylic acid can be achieved through the oxidation of the primary alcohol group at the 5’ position of cytidine. One of the methods involves the use of Dess-Martin periodinane (DMP) as an oxidizing agent. This reagent is typically used for the oxidation of alcohols to aldehydes, but in this case, it further oxidizes the primary alcohol to a carboxylic acid . The reaction conditions involve the protection of secondary alcohols at the 2’ and 3’ positions of ribose to prevent their oxidation. This is achieved by introducing tert-butyldimethylsilyl (TBS) groups at the primary 5’-O-position, followed by protection of the diol and subsequent selective hydrolysis of the TBS group .
Industrial Production Methods
While specific industrial production methods for cytidine-5’-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is commonly used for the oxidation of primary alcohols to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: The major product is cytidine-5’-carboxylic acid.
Reduction: The major products can be cytidine-5’-alcohol or cytidine-5’-aldehyde, depending on the reducing agent used.
Substitution: The major products include esters, amides, and other derivatives of cytidine-5’-carboxylic acid.
Scientific Research Applications
Cytidine-5’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cytidine-5’-carboxylic acid involves its interaction with various enzymes and molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. For example, it can be phosphorylated by uridine-cytidine kinase to form cytidine monophosphate . This phosphorylation is crucial for its incorporation into RNA and DNA, where it can affect gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cytidine: The parent compound, which is a nucleoside involved in RNA and DNA synthesis.
Cytidine-5’-monophosphate: A phosphorylated form of cytidine that plays a role in nucleotide metabolism.
Cytidine-5’-carboxamide:
Uniqueness
Cytidine-5’-carboxylic acid is unique due to its carboxylic acid group at the 5’ position, which allows it to undergo specific chemical reactions that are not possible with other cytidine derivatives. This makes it a valuable compound for the synthesis of novel nucleoside analogues and for studying enzyme-substrate interactions .
Properties
Molecular Formula |
C10H13N3O7 |
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Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-5(15)4(14)7(20-8)6(16)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5+,6?,7-,8+/m0/s1 |
InChI Key |
QINDKUMFRLEJDU-ZHVANOIBSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C(C(=O)O)O)O)O |
Origin of Product |
United States |
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